BenchChemオンラインストアへようこそ!

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid

Lipophilicity Membrane permeability Drug design

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid is a disubstituted pyrimidine building block bearing a morpholine ring at the 2-position and an isopropyl group at the 6-position. Its molecular formula is C12H17N3O3, with a molecular weight of 251.28 g·mol⁻¹, a topological polar surface area of 75.6 Ų, and a predicted XLogP3 of 1.3.

Molecular Formula C12H17N3O3
Molecular Weight 251.286
CAS No. 1181729-40-7
Cat. No. B2526150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid
CAS1181729-40-7
Molecular FormulaC12H17N3O3
Molecular Weight251.286
Structural Identifiers
SMILESCC(C)C1=CC(=NC(=N1)N2CCOCC2)C(=O)O
InChIInChI=1S/C12H17N3O3/c1-8(2)9-7-10(11(16)17)14-12(13-9)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H,16,17)
InChIKeyMUYUCDWCYMPCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid (CAS 1181729-40-7) – Physicochemical Identity and Position Within the Morpholinopyrimidine Class


6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid is a disubstituted pyrimidine building block bearing a morpholine ring at the 2-position and an isopropyl group at the 6-position. Its molecular formula is C12H17N3O3, with a molecular weight of 251.28 g·mol⁻¹, a topological polar surface area of 75.6 Ų, and a predicted XLogP3 of 1.3 [1]. The compound is commercially available at a standard purity of 97 % (HPLC) . Morpholinopyrimidine scaffolds have attracted sustained interest as kinase inhibitor privileged structures, particularly in the mTOR/PI3K space, where the 2-morpholino substituent is a well-characterized hinge-binding motif [2].

Why a Generic Morpholinopyrimidine-4-carboxylic Acid Substitution Fails – The Critical Role of the 6-Isopropyl Group in 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid


Within the 2-morpholinopyrimidine-4-carboxylic acid series, the identity of the 6-position substituent governs lipophilicity, steric bulk, and hydrogen-bond acceptor count, which collectively determine solubility, passive permeability, and target engagement. The 6-isopropyl substituent in the title compound confers a distinct physicochemical signature – higher XLogP3, greater rotatable bond count, and larger molecular volume – relative to the unsubstituted (H), methyl (Me), and bromo analogs . Simply procuring the closest low-cost analog (e.g., 2-morpholinopyrimidine-4-carboxylic acid) as a drop-in replacement would alter calculated log D, fraction of sp3 (Fsp3) character, and potential off-rate from hydrophobic binding pockets, risking misleading SAR interpretation and wasted synthesis effort [1].

Quantitative Differentiation Evidence for 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic Acid Versus In‑Class Analogs


Enhanced Lipophilicity (XLogP3) for Improved Membrane Partitioning – Comparison with Unsubstituted and Methyl Analogs

The target compound´s XLogP3 value of 1.3 [1] represents a 1.1–1.5 log unit increase over the unsubstituted 2-morpholinopyrimidine-4-carboxylic acid (predicted XLogP3 ≈ 0.0–0.2) and an approximately 0.5–0.7 log unit increase over the 6‑methyl analog (predicted XLogP3 ≈ 0.6–0.8) . This shift places the compound within the optimal lipophilicity window (logP 1–3) for central nervous system permeability and cellular uptake while maintaining aqueous solubility above 50 µM in standard in silico predictors.

Lipophilicity Membrane permeability Drug design

Increased Rotatable Bond Count and Conformational Flexibility – Steric Differentiation from the 6-Me and 5-Br Analogs

The target compound possesses 3 rotatable bonds (the isopropyl group accounts for one additional rotatable bond versus hydrogen or methyl) [1], compared with 2 rotatable bonds for 2‑morpholinopyrimidine-4-carboxylic acid and 6‑methyl-2‑morpholinopyrimidine-4-carboxylic acid . This increased conformational freedom, coupled with a larger steric footprint (Computed Heavy Atom Count = 18 vs. 13 for the unsubstituted analog), is anticipated to modulate the entropy of binding and influence selectivity profiles in kinase active sites where the 6-position extends toward solvent-exposed or hydrophobic sub-pockets [2].

Conformational flexibility Structure–activity relationship Molecular recognition

Maintained Topological Polar Surface Area (TPSA) Within Key Threshold for Oral Bioavailability

Despite the addition of three aliphatic carbons, the TPSA of 6-isopropyl-2‑morpholinopyrimidine-4-carboxylic acid remains at 75.6 Ų [1], below the 140 Ų threshold associated with favorable oral bioavailability. This value is essentially identical to the TPSA of the unsubstituted 2‑morpholinopyrimidine-4-carboxylic acid (75.6 Ų, calculated from SMILES) , indicating that the isopropyl group increases lipophilicity without expanding polar surface area, a desirable combination for maintaining solubility–permeability balance [2].

Drug-likeness Oral absorption Veber rules

Single Pi-shifted Carbon Homolog Differences Impact Crystallinity and Formulation Behavior – Preliminary Class-Level Inference from Bromo Analog Stability Data

Vendor specifications indicate that the 5-bromo-2‑morpholinopyrimidine-4-carboxylic acid analog requires storage at 2–8 °C , whereas 6-isopropyl-2‑morpholinopyrimidine-4-carboxylic acid is listed without such a cold-chain requirement in commercial databases , suggesting superior ambient-temperature stability. Although no direct forced-degradation head-to-head study has been published for this specific pair, the class-level inference is that the electron-donating isopropyl group stabilizes the pyrimidine ring toward ring-opening or hydrolytic degradation relative to the electron-withdrawing bromo substituent, which can labilize the adjacent carboxyl group .

Solid-state properties Storage stability Formulation

Preferred Application Scenarios for 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic Acid Based on Evidenced Differentiation


Kinase-Focused Fragment and Lead-Optimization Libraries Requiring Balanced logP (1–3) and Sub-140 Ų TPSA

Medicinal chemistry teams building morpholinopyrimidine-based kinase inhibitor arrays can deploy this compound where increased lipophilicity (XLogP3 = 1.3) is needed to access hydrophobic back-pockets in mTOR or PI3K isoforms, while the unchanged TPSA of 75.6 Ų preserves oral drug-like space [1]. The isopropyl group also serves as a direct steric probe for structure–activity relationship studies, offering a measurable difference in rotatable bond count (+1) relative to methyl or hydrogen analogs .

Scale-Up Synthesis of mTOR/PI3K Modulator Precursors Where Ambient-Stable Building Blocks Reduce Process Complexity

For contract research organizations and pharmaceutical process chemistry groups synthesizing morpholinopyrimidine intermediates at kilogram scale, ambient storage compatibility avoids the cost and validation burden of cold-chain logistics required by analogs such as the 5‑bromo derivative . The 97 % purity meets the needs of early-stage parallel chemistry without additional purification, enabling direct use in amide coupling or Suzuki cross-coupling follow-up reactions .

Computational and Biophysical Model Building Requiring Structurally Diverse Morpholinopyrimidine Carboxylic Acid Input Compounds

Computational chemists performing free-energy perturbation (FEP) or molecular dynamics simulations benefit from the isopropyl variant as a distinct member of the morpholinopyrimidine chemical space. Its XLogP3 of 1.3, 3 rotatable bonds, and 18 heavy atoms provide a unique point in descriptor space compared to the unsubstituted (XLogP3 ≈ 0.1; 2 rotatable bonds) or bromo analogs (XLogP3 ≈ 0.9, 2 rotatable bonds), improving model robustness [1].

Pharmacokinetic Property Optimization Studies Where LogP Modulation Without TPSA Penalty Is Required

Drug metabolism and pharmacokinetics (DMPK) scientists seeking to systematically vary lipophilicity within a conserved morpholinopyrimidine template can use the title compound to achieve a ∼1 log unit increase in XLogP3 over the unsubstituted parent while maintaining identical TPSA (75.6 Ų). This uniquely decouples two key parameters that are often correlated, enabling cleaner interpretation of absorption, distribution, metabolism, and excretion (ADME) datasets [1].

Quote Request

Request a Quote for 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.